N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide
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Overview
Description
N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide typically involves the condensation of 4-methylphenylhydrazine with 3,4,5-trimethoxybenzaldehyde, followed by the reaction with acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted acetamide derivatives .
Scientific Research Applications
N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide
- 2-(4-Methylphenyl)-N’-(3,4,5-trimethoxybenzylidene)-4-quinolinecarbohydrazide
Uniqueness
N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzylidene moiety, in particular, plays a crucial role in its interactions with molecular targets, setting it apart from similar compounds .
Properties
CAS No. |
769150-70-1 |
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Molecular Formula |
C19H21N3O5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H21N3O5/c1-12-5-7-14(8-6-12)21-18(23)19(24)22-20-11-13-9-15(25-2)17(27-4)16(10-13)26-3/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
LCUDXISMLCZMKW-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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